molecular formula C17H16N4S B12563681 6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12563681
M. Wt: 308.4 g/mol
InChI Key: HIGNGZWASNZHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Chemical Reactions Analysis

6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:

  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

These compounds share similar core structures but differ in the position of the triazole and thiadiazine rings, leading to variations in their pharmacological activities and applications . The unique structural arrangement of this compound contributes to its distinct biological properties and potential as a versatile therapeutic agent .

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

6-(2-methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C17H16N4S/c1-13-7-5-6-10-15(13)20-11-21-16(14-8-3-2-4-9-14)18-19-17(21)22-12-20/h2-10H,11-12H2,1H3

InChI Key

HIGNGZWASNZHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=NN=C3SC2)C4=CC=CC=C4

Origin of Product

United States

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